molecular formula C15H13NO4 B3052730 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid CAS No. 4446-60-0

2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid

カタログ番号: B3052730
CAS番号: 4446-60-0
分子量: 271.27 g/mol
InChIキー: SWCAUWOTAMMLMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,5,6,7-Tetrahydro-1H-indazol-3-ol (CAS 4446-60-0) is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This tetrahydroindazole derivative serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the development of ligands for sigma receptors . Recent scientific studies highlight the tetrahydroindazole core as a foundational structure for developing potent and selective sigma-2 receptor ligands . The sigma-2 receptor (TMEM97) is a transmembrane protein implicated in central nervous system (CNS) disorders and cancer cell proliferation, making it a significant target for neuropharmacology and oncology research . Compounds based on this structure have been used to generate structure-activity relationship (SAR) data, create pharmacophore models, and develop chemical probes to study the protein's function . Researchers value this compound for its potential in creating novel tools for drug discovery. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

特性

CAS番号

4446-60-0

分子式

C15H13NO4

分子量

271.27 g/mol

IUPAC名

2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C15H13NO4/c1-8-11(14(17)18)13(10-6-4-3-5-7-10)12(15(19)20)9(2)16-8/h3-7H,1-2H3,(H,17,18)(H,19,20)

InChIキー

SWCAUWOTAMMLMS-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=CC=C2)C(=O)O

他のCAS番号

4446-60-0

製品の起源

United States

類似化合物との比較

Tetrahydroindazole Derivatives with Amide Substituents

Compounds such as N-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide (51) and 3-[(4R)-4-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-carboxamido)-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid (54) demonstrate the impact of substituents on activity. The benzoxazole amide group in 54 enhances hydrogen bonding with DHODH, while fluorophenyl groups in 52 improve lipophilicity and membrane permeability .

Triazinoquinoxaline-Indolone Hybrids

Indole-Triazole Antioxidants

3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol (6c) features a triazole-linked indole system.

Physicochemical Properties

Compound Melting Point (°C) Solubility (µg/mL, pH 7.4) LogP (Predicted) Reference
43 (Triazinoquinoxaline) 229–230 Not reported ~3.5
6c (Indole-triazole) Not reported 15–20 (UV-based assay) ~2.8
Tetrahydroindazole 54 Not reported 50–100 (Prima HT System) ~1.2

The hydroxyl group in 4,5,6,7-tetrahydro-1H-indazol-3-ol is expected to improve water solubility compared to 43 but may reduce membrane permeability relative to 6c .

Q & A

What are the established synthetic methodologies for preparing 4,5,6,7-Tetrahydro-1H-indazol-3-ol and its derivatives?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step pathways, including cyclization, functional group interconversion, and transition metal-catalyzed reactions. For example:

  • Cyclization Strategies : Reductive cyclization of nitroso intermediates or hydrazine derivatives under acidic conditions .
  • Functionalization : Substituents like carboxylate esters or bromine can be introduced via nucleophilic substitution or Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) .
  • Key Steps :
    • Formation of the indazole core via condensation of hydrazines with cyclic ketones.
    • Hydroxylation at the 3-position using oxidizing agents like H₂O₂ or m-CPBA .
  • Yield Optimization : Solvent systems (e.g., PEG-400:DMF mixtures) and catalysts (e.g., CuI for click chemistry) improve efficiency, though yields may vary (e.g., 30% in azide-alkyne cycloadditions) .

Which spectroscopic and analytical techniques are critical for characterizing 4,5,6,7-Tetrahydro-1H-indazol-3-ol?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm) and aliphatic protons in the tetrahydro ring (δ 1.5–3.5 ppm). Hydroxyl protons appear as broad singlets (δ 8.6–9.0 ppm) .
    • ¹³C NMR : Carbons in the indazole ring resonate at 100–140 ppm, with carbonyl groups (if present) at 160–180 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 335.1512) .
  • Chromatography : TLC (e.g., Rf 0.49 in EtOAc:hexanes) monitors reaction progress .

How can reaction conditions be optimized to enhance the yield of 4,5,6,7-Tetrahydro-1H-indazol-3-ol derivatives?

Advanced Research Question
Methodological Answer:

  • Catalyst Selection : Cu(I) catalysts (e.g., CuI) improve azide-alkyne cycloaddition efficiency in PEG-400:DMF solvent systems .
  • Temperature Control : Reflux in acetonitrile with p-TsOH facilitates multicomponent reactions (e.g., indole-dimedone condensations) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while EtOAc/hexanes mixtures aid purification .
  • Yield Challenges : Low yields (e.g., 30% in ) may arise from steric hindrance or competing side reactions. Scaling reactions under inert atmospheres (N₂/Ar) mitigates oxidation .

What experimental models are used to evaluate the anti-inflammatory activity of 4,5,6,7-Tetrahydro-1H-indazol-3-ol derivatives?

Advanced Research Question
Methodological Answer:

  • In Vivo Models :
    • Carrageenan-Induced Edema : Measures paw swelling in rodents post-injection; derivatives like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-tetrahydroindazole show reduced edema .
    • Freund’s Adjuvant-Induced Arthritis : Evaluates chronic inflammation; compounds are administered orally, with efficacy quantified via cytokine (TNF-α, IL-6) suppression .
  • Dose-Response Studies : EC₅₀ values determine potency (e.g., 1.5 μM for benzothiazolyl derivatives in ).
  • Safety Profiling : Ulcerogenic potential is assessed via histopathology of gastric mucosa .

How do computational tools aid in the drug development of 4,5,6,7-Tetrahydro-1H-indazol-3-ol-based compounds?

Advanced Research Question
Methodological Answer:

  • Drug-Likeness Prediction : Tools like SwissADME assess Lipinski’s Rule of Five parameters (logP, H-bond donors/acceptors) to prioritize orally bioavailable candidates .
  • Molecular Docking : Simulations predict binding affinities to targets (e.g., COX-2 for anti-inflammatory activity) .
  • Metabolic Stability : CYP450 enzyme interaction studies identify metabolites, guiding structural modifications to enhance half-life .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question
Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, animal models). For instance, differences in anti-inflammatory activity may stem from substituent effects (e.g., trifluoromethyl vs. methoxy groups) .
  • Dose Adjustments : Re-evaluate EC₅₀ values under standardized protocols.
  • Structural Confirmation : Verify compound purity and stereochemistry via XRD or NOESY NMR to rule out isomer-driven discrepancies .

What strategies are employed to study structure-activity relationships (SAR) of 4,5,6,7-Tetrahydro-1H-indazol-3-ol derivatives?

Advanced Research Question
Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Br, Cl), alkyl (methyl, ethyl), or aryl (phenyl, benzothiazolyl) groups at positions 2, 3, or 5 .
  • Pharmacophore Mapping : Identify critical moieties (e.g., hydroxyl at C3, tetrahydro ring) using 3D-QSAR models .
  • Bioisosteric Replacement : Replace the hydroxyl group with bioisosteres (e.g., NH₂, SH) to modulate solubility and target engagement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。